2-Propyl-5-formylimidazole
Overview
Description
2-Propyl-5-formylimidazole is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-5-formylimidazole typically involves the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction. The reaction conditions are controlled to maintain a pH range of 6.0-7.5. The intermediate product, 2-butyl-1H-imidazole-5(4H)-ketone, is then reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach. This method includes the use of 2-substituted 4-chloro-5-formylimidazole as an intermediate, followed by hydrodehalogenation to obtain the final product. The use of a triflate catalyst can significantly improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-5-formylimidazole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products:
Oxidation: 2-Propyl-5-carboxyimidazole.
Reduction: 2-Propyl-5-hydroxymethylimidazole.
Substitution: Depending on the electrophile used, various substituted imidazole derivatives can be formed
Scientific Research Applications
2-Propyl-5-formylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates for antihypertensive agents.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Propyl-5-formylimidazole involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 2-Butyl-5-formylimidazole
- 2-Methyl-5-formylimidazole
- 2-Ethyl-5-formylimidazole
Comparison: 2-Propyl-5-formylimidazole is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct chemical reactivity .
Properties
IUPAC Name |
2-propyl-1H-imidazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(5-10)9-7/h4-5H,2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJUHCRCATVRBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454532 | |
Record name | 2-PROPYL-5-FORMYLIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-48-4 | |
Record name | 2-PROPYL-5-FORMYLIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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